
NU1025
Vue d'ensemble
Description
NU1025 est un inhibiteur puissant de la poly(ADP-ribose) polymérase (PARP), une enzyme impliquée dans les processus de réparation de l'ADN. Il a une formule moléculaire de C9H8N2O2 et une masse moléculaire de 176,17 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de NU1025 implique la condensation du 2-aminobenzamide avec l'acide formique sous reflux. La réaction donne la 8-hydroxy-2-méthylquinazolin-4(3H)-one, qui est ensuite purifiée par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l'échelle du laboratoire, avec des ajustements pour la production à grande échelle. Cela comprend l'optimisation des conditions de réaction, des processus de purification et la garantie de la conformité aux réglementations industrielles de sécurité et d'environnement .
Analyse Des Réactions Chimiques
Types de réactions
NU1025 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants incluent les agents halogénants et les nucléophiles. Les conditions typiques impliquent des températures modérées et la présence d'un catalyseur.
Réactions d'oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés en milieu acide ou basique.
Réactions de réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'halogénation de this compound peut donner des dérivés halogénés, tandis que l'oxydation peut produire des dérivés de la quinazoline .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .
Chimie : this compound est utilisé comme outil de recherche pour étudier les mécanismes de réparation de l'ADN et le rôle de la PARP dans les processus cellulaires.
Biologie : Il est utilisé dans des études portant sur les effets de l'inhibition de la PARP sur la viabilité cellulaire, l'apoptose et la réponse aux dommages de l'ADN.
Médecine : this compound a montré un potentiel en thérapie anticancéreuse en améliorant l'efficacité des agents endommagent l'ADN et de la radiothérapie.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la poly(ADP-ribose) polymérase (PARP), une enzyme impliquée dans la réparation des cassures simple brin de l'ADN. En inhibant la PARP, this compound empêche la réparation des dommages à l'ADN, ce qui conduit à l'accumulation de cassures de brins d'ADN et finalement à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui dépendent fortement de la PARP pour la réparation de l'ADN .
Les cibles moléculaires de this compound comprennent le domaine catalytique de la PARP, où il se lie et inhibe l'activité de l'enzyme. Cette inhibition entraîne l'épuisement des niveaux cellulaires de NAD et d'ATP, contribuant davantage à la mort cellulaire .
Applications De Recherche Scientifique
NU1025 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound is used as a research tool to study the mechanisms of DNA repair and the role of PARP in cellular processes.
Biology: It is employed in studies investigating the effects of PARP inhibition on cell viability, apoptosis, and DNA damage response.
Medicine: this compound has shown potential in cancer therapy by enhancing the efficacy of DNA-damaging agents and radiation therapy.
Mécanisme D'action
NU1025 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in the repair of DNA single-strand breaks. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair .
The molecular targets of this compound include the catalytic domain of PARP, where it binds and inhibits the enzyme’s activity. This inhibition leads to the depletion of cellular NAD and ATP levels, further contributing to cell death .
Comparaison Avec Des Composés Similaires
NU1025 est souvent comparé à d'autres inhibiteurs de la PARP, tels que le 3-aminobenzamide et l'olaparib .
3-aminobenzamide : Bien que this compound et le 3-aminobenzamide inhibent la PARP, this compound est environ 50 fois plus puissant.
Olaparib : L'olaparib est un inhibiteur de la PARP approuvé cliniquement utilisé en thérapie anticancéreuse.
Le caractère unique de this compound réside dans sa grande puissance et sa capacité à améliorer la cytotoxicité des agents endommagent l'ADN, ce qui en fait un outil précieux dans la recherche et la thérapie anticancéreuse .
Activité Biologique
NU1025, known chemically as 8-hydroxy-2-methylquinazolin-4-one, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes. This compound has garnered significant attention in cancer research due to its ability to enhance the cytotoxic effects of various chemotherapeutic agents by inhibiting DNA repair mechanisms.
This compound exerts its biological activity primarily through the inhibition of PARP, which is activated in response to DNA damage. By blocking PARP activity, this compound prevents the repair of single-strand breaks (SSBs) and, consequently, can lead to an accumulation of double-strand breaks (DSBs) during replication and transcription processes. This accumulation enhances the cytotoxicity of DNA-damaging agents such as alkylating agents and ionizing radiation.
Potentiation of Cytotoxicity
Research has demonstrated that this compound significantly potentiates the cytotoxic effects of various chemotherapeutic agents:
- DNA-Methylating Agents : In studies involving L1210 leukemia cells, this compound enhanced the cytotoxicity of the DNA-methylating agent MTIC by approximately 3.5-fold. Similar enhancements were observed with gamma-irradiation and bleomycin at factors of 1.4 and 2, respectively .
- Topoisomerase Inhibitors : The compound also increased the effectiveness of topoisomerase I inhibitors like camptothecin, where a 2.6-fold increase in cytotoxicity was noted. This effect is attributed to increased DNA strand breakage induced by camptothecin, which activates PARP .
- Ionizing Radiation : this compound has been shown to enhance the cytotoxic effects of ionizing radiation, leading to higher levels of unrepaired DNA damage in treated cells .
Case Studies
Several studies illustrate the effectiveness of this compound in combination therapies:
- Combination with Temozolomide : A study indicated that this compound could enhance the cytotoxicity of temozolomide, a common treatment for glioblastoma. The combination resulted in significant increases in cell death compared to either agent alone .
- In Vivo Studies : In animal models, this compound demonstrated potential as a chemosensitizer when used alongside conventional therapies, suggesting its utility in clinical settings for enhancing treatment efficacy against resistant tumors .
Research Findings Summary
The following table summarizes key findings from studies on this compound's biological activity:
Q & A
Basic Research Questions
Q. What is the mechanism of action of NU1025 as a PARP inhibitor, and how does it influence DNA repair pathways?
this compound inhibits poly(ADP-ribose) polymerase (PARP) by competitively binding to the enzyme’s catalytic domain, blocking PARylation—a post-translational modification critical for DNA repair processes like base excision repair (BER). Its IC₅₀ for PARP is 400 nM (Ki = 48 nM) . Methodologically, PARP inhibition can be validated via flow cytometry to quantify PAR polymer accumulation after inducing DNA damage (e.g., with H₂O₂). For instance, pre-treatment with 100–200 µM this compound reduces PAR levels by >70% in H₂O₂-exposed T98G glioblastoma cells .
Q. How should this compound be prepared and stored to ensure stability in experimental settings?
this compound is soluble in DMSO (40 mg/mL, 227 mM) but requires formulation in carrier solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline) for in vivo use. Store powder at -20°C (3-year stability) and dissolved stock at -80°C (6-month stability). Avoid freeze-thaw cycles to prevent precipitation .
Q. What are the standard assays to evaluate this compound’s potentiation of chemotherapy agents like temozolomide (TMZ)?
Key assays include:
- Clonogenic survival assays : Measure cell viability after 7–10 days of combined TMZ (200 µM) and this compound (100–200 µM) treatment. This compound enhances TMZ cytotoxicity by 3.7–4.7-fold in TMZ-resistant glioblastoma cells (T98G, LN18) .
- Cell cycle analysis : Use propidium iodide staining to detect G₂/M arrest, a hallmark of unrepaired DNA damage. This compound + TMZ increases S-phase and sub-G₁ populations (indicating apoptosis) in PTEN-mutant T98G cells .
Advanced Research Questions
Q. How does this compound’s efficacy vary across cell lines with different genetic backgrounds (e.g., PTEN status, MGMT expression)?
this compound synergizes with TMZ in MGMT-proficient, PTEN-mutant T98G cells but shows limited effects in PTEN-wild-type LN18 cells. This disparity arises from PTEN deficiency impairing DNA damage signaling, amplifying synthetic lethality with PARP inhibition . To validate, perform Western blotting for PTEN, p-AKT, and MGMT before designing experiments .
Q. Why does this compound enhance camptothecin cytotoxicity but not etoposide in L1210 leukemia cells?
this compound reduces camptothecin’s LC₅₀ from 15 ± 2 µM to 6.1 ± 1.7 µM by stabilizing topoisomerase I-DNA cleavage complexes. However, it fails to potentiate etoposide (topoisomerase II inhibitor) due to differential PARP dependency in repair pathways. Use alkaline comet assays to quantify DNA strand breaks: this compound increases camptothecin-induced breaks by 2.5-fold but has no effect on etoposide .
Q. How can researchers reconcile contradictory findings on this compound’s role in apoptosis when combined with H₂O₂?
In SH-SY5Y neuroblastoma cells, this compound + H₂O₂ increases Sub-G₁ populations (15.8% vs. 12.3% with H₂O₂ alone), suggesting apoptosis. However, in differentiated neurons, the same combination does not significantly alter necrosis or apoptosis. This discrepancy highlights cell-type-specific PARP1 roles; validate using Annexin V/PI staining and ROS quantification (e.g., DHE fluorescence) .
Q. What protocols optimize this compound’s radiosensitization effects in combination with γ-irradiation?
Pre-treat cells with 50 µg/mL this compound for 2 hours before irradiation. This reduces the shoulder region of survival curves, indicating repair inhibition. Extending exposure beyond 2 hours does not improve efficacy .
Q. Methodological Considerations
Q. How should researchers address this compound’s limited solubility in in vivo pharmacokinetic studies?
Use solubilization agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) to achieve ≥2.08 mg/mL (11.81 mM) concentrations. For murine models, administer 1–3 mg/kg intraperitoneally; higher doses may require pharmacokinetic monitoring due to rapid clearance .
Q. What controls are essential when studying this compound’s neuroprotective effects in ischemia models?
Include sham-operated controls and measure infarct volume via TTC staining. In middle cerebral artery occlusion (MCAO) models, this compound (3 mg/kg) reduces edema by 40% and improves neuroscore by 2.5-fold. Monitor PARP activity in brain homogenates to confirm target engagement .
Q. How do this compound and olaparib differ in PARP isoform selectivity, and what are the implications for experimental design?
this compound preferentially inhibits PARP2 (Adprt2) in Dictyostelium, while olaparib targets PARP1. Use isoform-specific siRNA or knockout models to dissect contributions. For example, this compound’s neuroprotection may rely on PARP2 inhibition, whereas olaparib’s anticancer effects depend on PARP1 .
Q. Data Interpretation & Troubleshooting
Q. How to resolve inconsistencies in this compound’s potentiation of alkylating agents across studies?
Variability arises from differences in NAD+ depletion kinetics. Use HPLC to measure NAD+ levels: this compound + TMZ causes prolonged NAD+ depletion in TZR cells (24 hours) but transient drops in wild-type cells. Correlate with γH2AX foci (DNA double-strand breaks) to confirm repair inhibition .
Q. Why does this compound fail to enhance cytotoxicity in some BRCA1/2-proficient cancer models?
PARP inhibitors exhibit synthetic lethality primarily in BRCA-deficient cells. In BRCA-proficient MCF7 cells, this compound alone has minimal effect but synergizes with BRCA2 siRNA. Always genotype cell lines for BRCA1/2 mutations before testing combinations .
Propriétés
IUPAC Name |
8-hydroxy-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOHJWLUNFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238166 | |
Record name | Nu 1025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-38-2 | |
Record name | 8-Hydroxy-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90417-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NU 1025 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090417382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NU1025 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nu 1025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxy-2-methylquinazolin-4-[3H]one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-2-METHYL-4(3H)-QUINAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL2C7V9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.